Molecular Weight and Lipophilicity (XLogP3) Differentiation vs. N1‑Phenyl and N1‑(4‑Methylphenyl) Analogs
The target compound (MW 272.30 g·mol⁻¹; XLogP3 2.7) exhibits higher molecular weight and significantly greater computed lipophilicity compared to the N1‑phenyl analog (MW 244.25 g·mol⁻¹; PubChem CID 28811388) and the N1‑(4‑methylphenyl) analog (MW 258.28 g·mol⁻¹; PubChem CID 28811389) [1] . The XLogP3 values for the phenyl and 4‑methylphenyl analogs are computed as 1.9 and 2.3 respectively, meaning the 4‑ethylphenyl derivative is 0.8 and 0.4 log units more lipophilic [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 272.30 g·mol⁻¹ |
| Comparator Or Baseline | N1‑phenyl analog: XLogP3 = 1.9, MW = 244.25 g·mol⁻¹; N1‑(4‑methylphenyl) analog: XLogP3 = 2.3, MW = 258.28 g·mol⁻¹ |
| Quantified Difference | ΔXLogP3 = +0.8 vs. phenyl; +0.4 vs. 4‑methylphenyl; ΔMW = +28.0 vs. phenyl; +14.0 vs. 4‑methylphenyl |
| Conditions | XLogP3 values computed by PubChem 2.2 (2025.09.15 release); MW computed from molecular formula. |
Why This Matters
The 0.4–0.8 log-unit increase in lipophilicity directly impacts membrane permeability, protein binding, and LogD‑driven ADME parameters, making the 4‑ethylphenyl analog a superior choice for CNS or intracellular target programs that require enhanced passive diffusion.
- [1] PubChem Compound Summaries for CID 28811390, CID 28811388, CID 28811389. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
